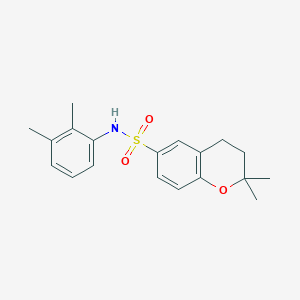![molecular formula C19H16N2O2 B14976115 3-(2,5-dimethylbenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14976115.png)
3-(2,5-dimethylbenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidines typically involves the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols, followed by an intramolecular nucleophilic aromatic substitution reaction . Another method involves the cyclodehydrogenation of 5-phenyl-barbituric acids with palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids and subsequent cyclodehydratation by treatment with strong acids .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable and efficient synthetic routes. The use of renewable biomass, such as shikimic acid, has been explored to produce N-substituted benzofuro[2,3-d]pyrimidine-4-amines in high yields (63%–90%) through a transition metal-free method .
化学反応の分析
Types of Reactions
3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of phenolic groups to quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium-charcoal for cyclodehydrogenation, strong acids for cyclodehydratation, and oxidizing agents for phenolic group oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of phenolic groups typically results in quinones, while nucleophilic aromatic substitution can yield various substituted derivatives .
科学的研究の応用
3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly EGFR tyrosine kinase inhibitors.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets.
作用機序
The mechanism of action of 3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an EGFR tyrosine kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
N-substituted benzofuro[2,3-d]pyrimidine-4-amines: These compounds share a similar core structure and have been studied for their biological activities.
Benzofuro[2,3-d]pyrimidine-2,4-diones: These compounds are synthesized through similar synthetic routes and have comparable chemical properties.
Uniqueness
3-(2,5-dimethylbenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an EGFR tyrosine kinase inhibitor sets it apart from other similar compounds .
特性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
3-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16N2O2/c1-12-7-8-13(2)14(9-12)10-21-11-20-17-15-5-3-4-6-16(15)23-18(17)19(21)22/h3-9,11H,10H2,1-2H3 |
InChIキー |
QEALVKFTZHFCLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
溶解性 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-yl)methanone](/img/structure/B14976032.png)
![Methyl 5-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14976044.png)
![2-[3-(4-fluorobenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14976048.png)
![1-(2-Fluorophenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14976050.png)
![Methyl 4-({[3-cyclopentyl-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B14976062.png)
![5-amino-N-benzyl-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14976066.png)
![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14976077.png)
![15-(4-benzylpiperidin-1-yl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B14976083.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)amino]ethanol](/img/structure/B14976096.png)
![15-butylsulfanyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B14976098.png)

![N-(4-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14976110.png)

![2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14976126.png)
